![molecular formula C21H23NO5 B2863738 Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate CAS No. 339017-35-5](/img/structure/B2863738.png)

Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

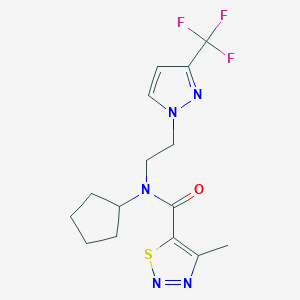

The compound “Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate” is a complex organic molecule. It contains several functional groups including an ethyl ester, a butenyl group, an amino group, and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a benzene ring. The 3D structure can be predicted using computational chemistry methods .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and amino groups might make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Bridged-ring Nitrogen Compounds

Research by Gentles et al. (1991) on the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues demonstrates the utility of ethyl 3,4-dimethoxyphenyl(phenyl)acetate in synthesizing complex nitrogen-containing rings. These compounds have potential applications in studying dopamine-related biological processes and developing therapeutic agents targeting dopamine receptors (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

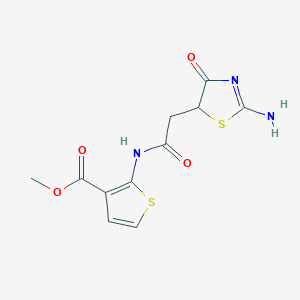

Development of Antimicrobial Agents

Spoorthy et al. (2021) explored the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, derived from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate. These compounds were evaluated for their antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Synthesis of Aromatic Polyimides

Butt et al. (2005) demonstrated the synthesis of new diamines polymerized with various anhydrides to produce aromatic polyimides with potential applications in materials science, particularly for high-performance polymers with exceptional thermal stability and solubility properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Chain End Functionalization in Polymer Synthesis

Kim et al. (1998) highlighted the use of a diphenylethylene derivative in the functionalization of polymers initiated by alkyllithium. This research contributes to the field of polymer chemistry by enabling the synthesis of polymers with specific functional groups at their chain ends, opening new avenues for the development of materials with tailored properties (Kim, Kwak, Kim, Kim, Cho, Jo, Lím, & Kim, 1998).

Applications in Optical Storage

Meng et al. (1996) synthesized copolymers with significant photoinduced birefringence, suggesting applications in reversible optical storage technologies. This work underscores the potential of ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate derivatives in the development of new materials for data storage and processing (Meng, Natansohn, Barrett, & Rochon, 1996).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[[(Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-enyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-5-27-21(24)15-6-9-17(10-7-15)22-13-18(14(2)23)16-8-11-19(25-3)20(12-16)26-4/h6-13,22H,5H2,1-4H3/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBPMSMNGQYCCR-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C(C2=CC(=C(C=C2)OC)OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C2=CC(=C(C=C2)OC)OC)\C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(cyclopropylcarbonyl)-N-(2-thienylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2863655.png)

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2863657.png)

![N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride](/img/structure/B2863671.png)

![7,9-dimethyl-1-(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863673.png)

![(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2863674.png)

![1-[1-(9-Methylpurin-6-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2863676.png)